molecular formula C14H13NO B1580812 N-(2-Methylphenyl)benzamide CAS No. 584-70-3

N-(2-Methylphenyl)benzamide

Cat. No. B1580812
CAS RN: 584-70-3
M. Wt: 211.26 g/mol
InChI Key: BSASAHDKONAXQX-UHFFFAOYSA-N
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Description

“N-(2-Methylphenyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various fields such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of “N-(2-Methylphenyl)benzamide” involves a selective acylation process . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of "N-(2-Methylphenyl)benzamide" . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .


Molecular Structure Analysis

The molecular structure of “N-(2-Methylphenyl)benzamide” has been determined using various spectroscopic techniques such as FT–IR and 1H and 13C NMR . The molecule comprises a benzamide unit and a methylphenyl moiety .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-Methylphenyl)benzamide” are complex due to the presence of two amine groups in different chemical environments . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .


Physical And Chemical Properties Analysis

“N-(2-Methylphenyl)benzamide” has a molecular weight of 290.16 . It is characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .

Scientific Research Applications

Anticancer Activity

  • The compound MGCD0103, a derivative of N-(2-aminophenyl)benzamide, exhibits selective inhibition of histone deacetylases (HDACs), leading to cancer cell cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).

Molecular Structural Analysis and Antioxidant Activity

  • A novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, demonstrates antioxidant properties. The structural and electronic properties of this compound were thoroughly analyzed, including its molecular geometry and vibrational frequencies, using X-ray diffraction and DFT calculations (Demir et al., 2015).

Antimicrobial and Antipathogenic Activity

  • Thiourea derivatives of benzamides, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant effects against various bacterial strains and are considered potential novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Neuroreceptor Binding Studies

  • Research on benzamide derivatives, such as N-(2-diethylaminoethyl)benzamides, has explored their potential for imaging melanoma metastases using radioiodinated compounds. These studies focus on the structure-affinity relationships, metabolic fate, and intracellular localization, providing insights into their selective uptake in melanoma cells (Eisenhut et al., 2000).

Catalytic and Chemical Synthesis

  • N-Benzoylation of aminophenols employing benzoylisothiocyanates has been studied for producing N-(2-hydroxyphenyl)benzamides. This research contributes to the understanding of chemoselective synthesis processes and the biological relevance of the produced compounds (Singh et al., 2017).

Safety And Hazards

“N-(2-Methylphenyl)benzamide” is harmful if swallowed and is suspected of causing genetic defects . It is advised against use in food, drug, pesticide, or biocidal product use .

Future Directions

“N-(2-Methylphenyl)benzamide” is a crucial building block of many drug candidates . Future research could focus on conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . The established kinetic model can be used to optimize reaction conditions .

properties

IUPAC Name

N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASAHDKONAXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207113
Record name 2'-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)benzamide

CAS RN

584-70-3
Record name 2′-Methylbenzanilide
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Record name 2'-Methylbenzanilide
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Record name N-o-Tolylbenzamide
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Record name 2'-Methylbenzanilide
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Record name 2'-methylbenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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